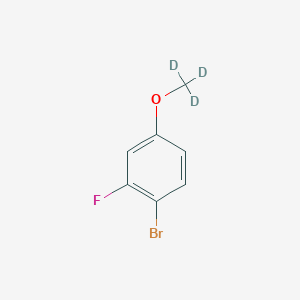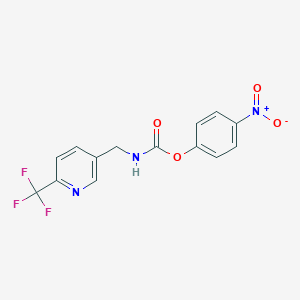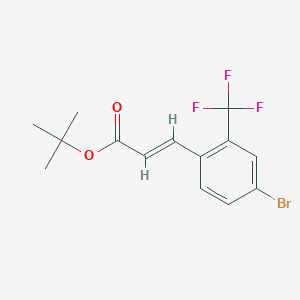
1-(Cyclohexylmethoxy)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethoxy)-4-ethynylbenzene is an organic compound that features a cyclohexylmethoxy group attached to a benzene ring with an ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Cyclohexylmethoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the synthesis might involve reacting 4-ethynylphenol with cyclohexylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Williamson Ether Synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would be designed to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethoxy)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield carboxylic acids or aldehydes, while reduction might produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might be explored for potential biological activities.
Medicine: The compound could serve as a precursor for pharmaceuticals.
Industry: It might be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to undergo various chemical transformations, influencing biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Known for its sigma-2 receptor agonist activity.
1-Cyclohexyl-x-methoxybenzene: A novel psychoactive substance with structural similarities to tramadol and phencyclidine.
Uniqueness
1-(Cyclohexylmethoxy)-4-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, setting it apart from similar compounds.
Propiedades
IUPAC Name |
1-(cyclohexylmethoxy)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,8-11,14H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNTZJSKGPKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














